molecular formula C9H6ClNO2 B035083 4-Cyano-2-methoxybenzoyl chloride CAS No. 102361-94-4

4-Cyano-2-methoxybenzoyl chloride

Cat. No.: B035083
CAS No.: 102361-94-4
M. Wt: 195.6 g/mol
InChI Key: DEWXSDRXHYWIBP-UHFFFAOYSA-N
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Description

4-Cyano-2-methoxybenzoyl chloride is a benzoyl chloride derivative featuring a cyano group (-CN) at the para (4-) position and a methoxy group (-OCH₃) at the ortho (2-) position on the aromatic ring. The molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.5 g/mol. This compound is expected to exhibit high electrophilicity at the carbonyl carbon due to the electron-withdrawing cyano group, while the ortho-methoxy substituent introduces steric hindrance.

Properties

CAS No.

102361-94-4

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

IUPAC Name

4-cyano-2-methoxybenzoyl chloride

InChI

InChI=1S/C9H6ClNO2/c1-13-8-4-6(5-11)2-3-7(8)9(10)12/h2-4H,1H3

InChI Key

DEWXSDRXHYWIBP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C#N)C(=O)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(=O)Cl

Synonyms

Benzoyl chloride, 4-cyano-2-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following benzoyl chloride derivatives are structurally or functionally relevant for comparison:

Structural Analogues

4-Methoxybenzoyl Chloride (CAS 100-07-2)
  • Molecular Weight : 170.59 g/mol
  • Substituents : A single electron-donating methoxy group at the para position.
  • Reactivity : Moderate electrophilicity due to the para-methoxy group’s resonance effects, which stabilize the carbonyl carbon. It is widely used as an acylating agent for synthesizing esters, amides, and anhydrides .
  • Applications : Commercial production of intermediates in dyes, pharmaceuticals, and fragrances .
2-Methylbenzoyl Chloride (CAS 933-88-0)
  • Molecular Weight : 154.59 g/mol
  • Substituents : A methyl group (-CH₃) at the ortho position.
  • Physical Properties : Boiling point of 213°C .
  • Reactivity : Reduced electrophilicity due to the electron-donating methyl group and steric hindrance at the ortho position.
4-Methoxyphenacyl Chloride (CAS 2196-99-8)
  • Molecular Weight : 184.61 g/mol
  • Substituents : A phenacyl group (-COCH₂Cl) with a para-methoxy group.
  • Physical Properties : Melting point of 98–100°C .
  • Applications : Distinct from benzoyl chlorides due to the phenacyl structure; used in photolabile protecting groups or sensor synthesis.

Comparative Analysis

Compound Molecular Weight (g/mol) Substituents Key Reactivity Traits Applications
4-Cyano-2-methoxybenzoyl chloride 195.5 2-OCH₃, 4-CN High electrophilicity (CN), steric hindrance (OCH₃) Specialized acylation (inferred)
4-Methoxybenzoyl chloride 170.59 4-OCH₃ Moderate reactivity; resonance stabilization Esters, amides, commercial synthesis
2-Methylbenzoyl chloride 154.59 2-CH₃ Low reactivity; steric/electronic hindrance Limited due to volatility
4-Methoxyphenacyl chloride 184.61 Phenacyl, 4-OCH₃ Unique reactivity for photolabile/protecting groups Sensors, photochemistry

Key Research Findings

Electronic Effects: The cyano group in this compound enhances electrophilicity compared to 4-Methoxybenzoyl chloride, as electron-withdrawing groups (EWGs) increase carbonyl reactivity . However, the ortho-methoxy group may slow reaction kinetics with bulky nucleophiles, akin to steric effects observed in 2-Methylbenzoyl chloride .

Thermal Stability : Ortho-substituted benzoyl chlorides (e.g., 2-Methylbenzoyl chloride) exhibit lower thermal stability than para-substituted analogues. The target compound’s stability remains unstudied but may follow similar trends.

Synthetic Utility : 4-Methoxybenzoyl chloride’s commercial use in esterification suggests that the target compound could be tailored for reactions requiring controlled electrophilicity, albeit under optimized conditions.

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